Halazone

描述

它已被广泛用作饮用水的消毒剂,特别是在没有经过处理的自来水的情况下 . 在第二次世界大战期间,卤代酮片剂常被美国士兵用来净化便携式水 .

准备方法

卤代酮可以通过多种方法合成。 一种常见的方法是在碱性介质中对对磺酰胺苯甲酸进行氯化 . 另一种合成路线是在弱碱性介质中用高锰酸钾氧化二氯胺-T . 工业生产方法通常采用这些合成路线,以确保高收率和纯度。

化学反应分析

Hydrolysis and Disinfection Mechanism

Halazone's primary reaction involves hydrolysis in water to release hypochlorous acid (HOCl), the active disinfectant. The process follows:

Key Findings :

-

Titrable Chlorine Release : One standard tablet (5.3 mg this compound) in 1 L water produces 2.3 ppm titrable chlorine, with 1.1 ppm as HOCl .

-

pH-Dependent Solubility : Solubility increases sharply above pH 4.9 due to ionization of the carboxylic acid group :

| pH | Solubility (g/L) |

|---|---|

| 3.8 | 0.09 |

| 5.5 | 0.83 |

| 5.6 | 1.20 |

-

Dissolution Time : Field tests showed standard this compound tablets require 7–10 minutes to dissolve fully, compared to <1 minute for iodine-based alternatives .

Chlorination of p-Sulfonamidobenzoic Acid

Reaction with chlorine gas or sodium hypochlorite in alkaline media :

Conditions :

Oxidation of Dichloramine-T

Using potassium permanganate in mild alkaline conditions :

Optimized Protocol :

-

Reagents : 2.9 g KMnO₄, 2.5 g dichloramine-T, 5 g Na₂CO₃ in 150 mL H₂O.

-

Challenges : Formation of MnO₂ precipitate and vigorous neutralization with acetic acid .

Decomposition Reactions

This compound degrades under thermal and hydrolytic conditions:

Thermal Decomposition

At ≥195°C, this compound decomposes into :

Hydrolytic Breakdown

Prolonged exposure to water or humidity accelerates chlorine loss :

-

Stability : Solutions degrade rapidly, losing >50% chlorine within 24 hours .

-

Light Sensitivity : Decomposition accelerates under UV exposure .

Reactions with Acids and Bases

This compound reacts differently in acidic vs. alkaline environments:

Industrial and Environmental Reactivity

科学研究应用

Water Disinfection

Overview : Halazone is predominantly used for the disinfection of drinking water. It releases chlorine when dissolved in water, which effectively kills bacteria and other pathogens.

Usage :

- This compound tablets are typically used at concentrations of 2 to 10 parts per million (ppm) for water treatment. One tablet can disinfect one quart of water by releasing approximately 2.3 ppm of chlorine and 1.1 ppm of hypochlorous acid .

Effectiveness :

- Studies indicate that this compound is effective against various microorganisms. For example, it has been reported that up to seven tablets may be required to destroy all cysts in moderately to heavily polluted water within ten minutes .

| Concentration (ppm) | Microorganism Targeted | Contact Time (minutes) | Effectiveness |

|---|---|---|---|

| 2 | General bacteria | 10 | Effective |

| 5 | E. histolytica | 10 | 99% kill rate |

| 10 | Cysts | 30 | Complete kill |

Medical Applications

Disinfectant for Medical Equipment : this compound has been used as a disinfectant for contact lenses and other medical instruments due to its ability to eliminate harmful pathogens .

Case Study : A study involving the infusion of this compound in physiological saline among cats indicated mild depressant effects on circulation and respiration, which suggests potential applications in controlled medical environments .

Environmental Management

Disinfection of Biological Waste : this compound has been patented for use in the disinfection of biological solid wastes from hospitals and laboratories before incineration. This application is critical for preventing the spread of infectious diseases .

Limitations and Safety Concerns

While this compound is effective, there are limitations regarding its stability and usability:

- Shelf Life : Opened bottles of this compound tablets have a very short usable life, typically three days or less, which poses challenges for storage and transportation .

- Toxicity Studies : Research indicates that prechronic administration of this compound can lead to adverse effects such as retarded growth and decreased food consumption in animal studies. Additionally, this compound has shown mutagenic properties in certain bacterial strains .

相似化合物的比较

卤代酮类似于其他释放氯的化合物,例如次氯酸钠、氯胺-T和二氯异氰尿酸钠 . 卤代酮具有使其适合特定应用的独特特性。 例如,由于其在水解后释放次氯酸的能力,它已被广泛用于便携式水净化 . 由于其更长的保质期和稳定性,二氯异氰尿酸钠已在某些应用中取代了卤代酮 .

生物活性

Halazone, chemically known as 4,4-dichlorobenzene sulfonamide, is a compound primarily used as a water disinfectant. Its biological activity is largely attributed to its ability to release hypochlorous acid (HOCl) upon hydrolysis, which plays a crucial role in its antimicrobial properties. This article explores the biochemical properties, cellular effects, and toxicological data associated with this compound, supported by case studies and research findings.

This compound exhibits significant biochemical activity due to its hydrolytic conversion to hypochlorous acid. This reaction can be summarized as follows:

Key Properties:

- Dissociation Constant (Kd): this compound inhibits carbonic anhydrase II with a Kd value of 1.45 µM, indicating its potency in enzyme inhibition.

- Oxidative Activity: The hypochlorous acid generated acts as a powerful oxidizer, capable of denaturing proteins and disrupting cellular components.

Cellular Effects

This compound's biological activity extends to various cellular processes:

- Disruption of Cell Signaling: this compound influences cell function by altering signaling pathways and gene expression.

- Impact on Cellular Metabolism: The oxidative stress induced by hypochlorous acid can lead to significant metabolic changes within cells.

Toxicological Data

This compound's safety profile has been evaluated in several studies:

- Acute Toxicity: In rats, the lowest dose causing lethality (LDLO) was found to be 1.0 g/kg, with higher doses leading to increased mortality rates . Observed symptoms included dyspnea and labored respiration.

- Chronic Exposure: Long-term studies indicated growth inhibition and reduced food intake at concentrations as low as 0.1% in diet .

Comparative Study on Water Sterilization Formulations

A study compared the efficacy of various water sterilizing agents, including this compound. The results indicated:

- Efficacy: this compound was effective but perceived as less user-friendly compared to other agents like NaDcc.

- Gastrointestinal Disease Incidence: Among users of this compound, the incidence of gastrointestinal disorders was 1%, lower than the normal rate of 3.68% observed in non-users .

| Formulation | % Users with GI Disease | Perceived Usefulness |

|---|---|---|

| OFWS | 1.3% | Most useful |

| This compound | 1% | Moderate |

| NaDcc | 0.6% | Most useful |

| Iodine | 0.2% | Least useful |

Bacteriological Examination

Bacteriological tests before and after treatment with this compound showed significant improvements in water quality:

属性

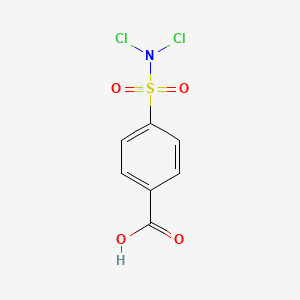

IUPAC Name |

4-(dichlorosulfamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO4S/c8-10(9)15(13,14)6-3-1-5(2-4-6)7(11)12/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPDVQPODLRGWPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)S(=O)(=O)N(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO4S | |

| Record name | HALAZONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20446 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025370 | |

| Record name | Halazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Halazone is a fine white powder with an odor of chlorine. (NTP, 1992), Solid with an odor of chlorine; [Merck Index] | |

| Record name | HALAZONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20446 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Halazone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14496 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992) | |

| Record name | HALAZONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20446 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

80-13-7 | |

| Record name | HALAZONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20446 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Halazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Halazone [USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | halazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757053 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | halazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60717 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-[(dichloroamino)sulfonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Halazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Halazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.140 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HALAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G359OL82VB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

415 °F (NTP, 1992) | |

| Record name | HALAZONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20446 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While the exact mechanism of action isn't fully detailed in the provided research, studies indicate that halazone acts as a disinfectant by releasing hypochlorous acid (HOCl) in water. [, ] This HOCl is a strong oxidizing agent that effectively eliminates a wide range of waterborne bacteria, including Escherichia coli and Salmonella typhi. [, ]

A: Research highlights the importance of using dry ingredients in the formulation of this compound tablets. [] The presence of moisture significantly accelerates the decomposition of this compound, reducing its shelf-life and effectiveness as a disinfectant. Tablets formulated with dry borax or sodium carbonate exhibit superior stability compared to those containing sodium bicarbonate or salts with water molecules trapped within their crystal structure. []

A: Studies indicate that water hardness does not significantly interfere with the sterilizing action of this compound. [] This feature makes this compound a versatile disinfectant for treating various water sources, regardless of their mineral content.

A: Contrary to earlier beliefs, this compound has proven effective against Giardia cysts. [] Studies demonstrate that commercially available this compound tablets, when used as directed, can successfully eliminate Giardia cysts, contributing to safer drinking water.

A: Research suggests a strong correlation between the redox potential of chlorinated water and its ability to kill Escherichia coli. [] In studies comparing various chlorine compounds, including this compound, measuring the redox potential proved to be a better indicator of disinfecting power compared to measuring available chlorine levels. []

A: Research has revealed that this compound acts as an inhibitor of human carbonic anhydrase II (CA II). [] This enzyme plays a crucial role in various physiological processes. This finding suggests the potential for this compound to be further investigated for medicinal applications, although this is not its current primary use.

A: this compound is a p-sulphondichloraminobenzoic acid with the chemical formula C7H5Cl2NO4S. [] Unfortunately, the provided research does not offer detailed spectroscopic data like NMR or IR spectra.

A: Studies investigated the effect of combining this compound with chalk in water treatment. [, ] Results showed that this combination could accelerate the sedimentation rate of impurities in surface water, potentially improving the overall efficiency of the disinfection process.

A: Yes, research investigated "Chlor-floc" tablets, which utilize flocculation and disinfection. [] One variant, Chlor-floc B, containing dichloro-S-triazine-trione, exhibited rapid and efficient removal of E. coli, coliphage V1, and poliovirus 1 from test water, highlighting the continuous development of water purification technologies. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。